3-Cyclopropyl-2-methoxypropan-1-amine

Description

Contextualization of Cyclopropylamines in Organic Synthesis

Cyclopropylamines are a significant class of substituted cyclopropanes that merge the distinct electronic and steric characteristics of cyclopropanes with the presence of a donor nitrogen atom. nih.govacs.org These compounds are not only found in a diverse range of biologically active molecules but also serve as crucial synthetic intermediates, particularly in ring-opening and cycloaddition reactions. nih.govacs.org The inherent reactivity of the strained cyclopropyl (B3062369) ring makes it a valuable component in the toolbox of organic synthesis. innospk.com

The versatility of cyclopropylamine (B47189) is further underscored by its role as a key intermediate in the production of pharmaceuticals and agrochemicals. innospk.comlongdom.org For instance, it is a critical component in the synthesis of the widely used antibiotic ciprofloxacin. innospk.com Its ability to introduce the compact and rigid cyclopropyl moiety into larger molecular frameworks is highly sought after by researchers and manufacturers. nbinno.com

Importance of Amino Functionalized Propanes in Chemical Research

Amino functionalized propanes and other amino-functionalized molecules are of considerable interest in various fields of chemical research, particularly in medicinal chemistry and materials science. The amino group can be crucial for the biological activity of a molecule, and its functionalization can be used to modulate the properties of therapeutic agents. nih.gov

In the realm of materials science, amino functionalization is employed to modify the surfaces of nanoparticles, enhancing their stability and reducing cytotoxicity. nih.gov For example, the introduction of amino groups can improve the interfacial compatibility between inorganic nanoparticles and polymer matrices, leading to advanced composite materials.

Unique Structural and Reactivity Characteristics of the Cyclopropyl Moiety

The cyclopropyl group is a three-membered carbon ring that possesses a high degree of ring strain due to its 60° bond angles, a significant deviation from the ideal 109.5° tetrahedral angle. fiveable.me This strain is a key determinant of its unique chemical properties. Two primary models, the Coulson-Moffitt model and the Walsh model, have been proposed to describe the bonding in cyclopropane (B1198618). wikipedia.org These models help to explain the partial double-bond character of the C-C bonds in the ring. fiveable.me

This structural feature leads to enhanced reactivity compared to larger cycloalkanes, making cyclopropyl-containing compounds valuable synthetic intermediates. fiveable.me The cyclopropyl group can readily participate in ring-opening reactions, relieving the inherent angle strain. fiveable.me Furthermore, the electronic properties of the cyclopropyl group allow it to act as a good π-electron donor, which can influence the reactivity of adjacent functional groups. stackexchange.com

Overview of the Chemical Compound 3-Cyclopropyl-2-methoxypropan-1-amine within this Research Landscape

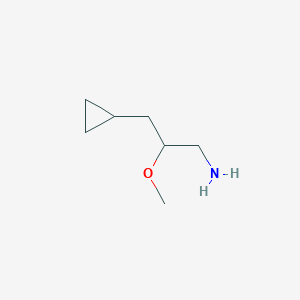

This compound is a chemical compound that embodies the structural features discussed above. Its molecular structure consists of a propane backbone functionalized with a cyclopropyl group at the 3-position, a methoxy (B1213986) group at the 2-position, and an amine group at the 1-position.

While specific research into the applications and detailed chemical properties of this compound is not extensively documented in publicly available literature, its structure suggests its potential as a valuable building block in organic synthesis. The presence of the reactive cyclopropyl moiety, combined with the nucleophilic amine and the methoxy group, offers multiple sites for chemical modification. This positions the compound as a potentially useful intermediate for the synthesis of more complex molecules in pharmaceutical and agrochemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-2-methoxypropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-7(5-8)4-6-2-3-6/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMQIIYBGSWNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1CC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3 Cyclopropyl 2 Methoxypropan 1 Amine

Reactivity of the Primary Amine Functional Group

The primary amine (—NH₂) group is a defining feature of 3-Cyclopropyl-2-methoxypropan-1-amine, rendering it basic and nucleophilic. This reactivity is central to a wide range of chemical transformations, including oxidation, reduction, amidation, and alkylation.

Oxidation Reactions and Derivative Formation

The primary amine of this compound is susceptible to oxidation, a process of significant interest, particularly in the context of drug metabolism. Cytochrome P450 (CYP) enzymes, for instance, are known to mediate the oxidation of cyclopropylamines. hyphadiscovery.comku.edu This bioactivation can lead to the formation of reactive intermediates. hyphadiscovery.com The oxidation process often involves a single electron transfer (SET) mechanism, generating an aminium radical. ku.edunih.gov In the case of cyclopropylamines, this intermediate can subsequently undergo ring-opening of the strained cyclopropyl (B3062369) group, leading to the formation of reactive species that can form covalent adducts with biological macromolecules. hyphadiscovery.comnih.gov

The metabolic oxidation of cyclopropylamines can result in the formation of various products, including hydroxylated metabolites and glutathione (B108866) (GSH) conjugates. hyphadiscovery.com The formation of GSH conjugates is indicative of the generation of reactive electrophilic intermediates. hyphadiscovery.com While specific studies on this compound are not extensively documented, the established reactivity of similar cyclopropylamines suggests that its oxidation would likely proceed through similar pathways, potentially leading to ring-opened metabolites.

Table 1: Potential Oxidation Products of this compound

| Reactant | Oxidizing Agent/System | Potential Products | Reaction Type |

|---|---|---|---|

| This compound | Cytochrome P450 Enzymes | Hydroxylated derivatives, Ring-opened metabolites, GSH conjugates | Enzymatic Oxidation |

Reduction Reactions to Yield Alternative Amine Derivatives

Primary amines are in a reduced state, and therefore, their "reduction" in the classical sense to form alternative amine derivatives is not a typical transformation. Reduction reactions in organic chemistry generally involve the conversion of other nitrogen-containing functional groups (such as nitro compounds, nitriles, or amides) into amines. nih.govlibretexts.org For instance, aliphatic amines can be synthesized through the reduction of aliphatic nitro derivatives using reagents like trichlorosilane. nih.gov

It is more common for the primary amine of this compound to be a product of a reduction reaction rather than a reactant. For example, the corresponding nitro compound, 1-cyclopropyl-2-methoxy-3-nitropropane, could be reduced to form this compound.

Amidation and Alkylation Reactions

The nucleophilic nature of the primary amine in this compound allows it to readily participate in amidation and alkylation reactions.

Amidation: This reaction involves the formation of an amide bond through the reaction of the amine with a carboxylic acid or its derivative (such as an acyl chloride or anhydride). The direct reaction with a carboxylic acid typically requires high temperatures to drive off water, or the use of a coupling agent to activate the carboxylic acid. nih.gov The steric hindrance around the amine in this compound, due to the adjacent methoxy (B1213986) and cyclopropylmethyl groups, might influence the reaction rate, potentially requiring more forcing conditions or specific coupling reagents for efficient conversion. acs.orgrsc.org

Table 2: Representative Amidation Reaction

| Amine | Acylating Agent | Product | Conditions |

|---|---|---|---|

| This compound | Acetic Anhydride | N-(3-cyclopropyl-2-methoxypropyl)acetamide | Base catalyst (e.g., pyridine), room temperature |

Alkylation: Primary amines can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and tri-alkylated products, as well as quaternary ammonium (B1175870) salts, because the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.commsu.edu To achieve selective mono-alkylation, specific strategies such as reductive amination are often employed. libretexts.org Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding substituted amine. This method provides a more controlled route to secondary and tertiary amines. libretexts.org

Reactivity of the Methoxy Group

The methoxy group (—OCH₃) in this compound is an ether linkage. While generally less reactive than the primary amine, it can undergo nucleophilic substitution under certain conditions.

Nucleophilic Substitution Reactions Involving the Methoxy Moiety

Nucleophilic substitution at an sp³-hybridized carbon atom bearing a methoxy group typically requires harsh reaction conditions. The methoxide (B1231860) ion (CH₃O⁻) is a relatively poor leaving group. For a substitution reaction to occur, the oxygen of the methoxy group would need to be protonated by a strong acid to form a better leaving group (methanol), or a Lewis acid could be used to facilitate its departure. The reaction would then proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the stability of the resulting carbocation and steric hindrance at the reaction center. wikipedia.orgnih.gov Given the structure of this compound, an Sₙ2 reaction at the carbon bearing the methoxy group would be sterically hindered. An Sₙ1 pathway would involve the formation of a secondary carbocation, which could be prone to rearrangement.

While there is extensive literature on the nucleophilic substitution of methoxy groups on aromatic rings, ntu.edu.sg the substitution of an aliphatic methoxy group as in this compound is less common and would require forcing conditions, such as treatment with a strong acid like HBr or HI.

Reaction Pathways Involving the Cyclopropyl Ring

The cyclopropyl ring is a strained three-membered ring that exhibits unique reactivity. Its bonds have a higher p-character than typical alkanes, giving it some properties reminiscent of a double bond.

The reactivity of the cyclopropyl ring in this compound is significantly influenced by the adjacent primary amine. As mentioned in the oxidation section (3.1.1), oxidation of the amine can lead to the formation of an aminium radical, which can trigger the ring-opening of the cyclopropyl group. ku.edunih.gov This process relieves the ring strain and results in the formation of a more stable, open-chain radical intermediate. hyphadiscovery.com

This ring-opening can be a key step in the metabolic pathways of drugs containing a cyclopropylamine (B47189) moiety. hyphadiscovery.com The resulting carbon-centered radical can then undergo further reactions, such as hydroxylation or reaction with other nucleophiles. researchgate.net Electrochemical methods have also been shown to induce the reductive opening of cyclopropane (B1198618) rings in certain contexts. beilstein-journals.org In synthetic chemistry, the strained ring can also participate in cycloaddition reactions, although these often require specific activation, such as the presence of an adjacent activating group or a transition metal catalyst.

Ring-Opening Reactions in Cyclopropane Derivatives

The significant ring strain inherent in the cyclopropane moiety makes it susceptible to ring-opening reactions under specific conditions. nih.gov This reactivity is a key feature of cyclopropane derivatives and can be initiated through various mechanisms, including radical and acid-catalyzed pathways. nih.govstackexchange.com

Radical-Mediated Ring Opening: Radical reactions often proceed via the formation of a cyclopropyl-substituted carbon radical. This intermediate can undergo rapid ring-opening to generate a more stable alkyl radical. nih.gov For a molecule like this compound, a radical abstraction from the chain could potentially lead to intermediates that induce the cleavage of the cyclopropane ring.

Acid-Catalyzed Ring Opening: In the presence of acids, the cyclopropane ring can be opened. The mechanism often involves protonation, which can lead to the formation of a carbocation. stackexchange.com For donor-acceptor cyclopropanes, Lewis acids can catalyze the ring-opening, creating a 1,3-dipole intermediate that can be trapped by nucleophiles. rsc.orgresearchgate.net While this compound does not fit the classic donor-acceptor model, the amine group can be protonated, potentially influencing the stability and reactivity of the adjacent cyclopropane ring. The cleavage is often regioselective, influenced by the substitution pattern on the ring.

| Reaction Type | Initiator/Catalyst | Key Intermediate | General Outcome |

| Radical Ring Opening | Radical Initiators (e.g., AIBN), Light | Cyclopropyl-substituted carbon radical | Formation of a linear alkyl radical species nih.gov |

| Acid-Catalyzed Ring Opening | Brønsted or Lewis Acids | Carbocation or 1,3-dipole | Formation of a functionalized, linear product stackexchange.comrsc.org |

Cyclopropanation Reactions for Structural Diversification

Cyclopropanation reactions are fundamental to the synthesis of the core cyclopropyl motif and for further structural modifications. numberanalytics.com These reactions typically involve the addition of a carbene or carbenoid to an alkene. wikipedia.org

Simmons-Smith Reaction: A widely used method for cyclopropanation is the Simmons-Smith reaction, which employs an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgmasterorganicchemistry.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org The presence of directing groups, such as hydroxyls, can influence the facial selectivity of the cyclopropanation. wikipedia.org

Transition Metal-Catalyzed Cyclopropanation: Transition metals, particularly copper and rhodium complexes, are effective catalysts for the decomposition of diazo compounds to generate metal carbenes. numberanalytics.comwikipedia.org These intermediates then react with alkenes to form cyclopropanes. wikipedia.org This method is highly versatile and allows for a high degree of control over the stereoselectivity of the reaction, especially when using chiral ligands. tandfonline.com The diversification of structures like this compound could involve reactions on the existing scaffold or the synthesis of analogues through the cyclopropanation of appropriately substituted allylic amines or ethers.

| Cyclopropanation Method | Reagents | Key Features |

| Simmons-Smith Reaction | Diiodomethane, Zn-Cu couple (or Et₂Zn) | Stereospecific, can be directed by functional groups wikipedia.orgmdpi.com |

| Transition Metal Catalysis | Diazo compound (e.g., Ethyl diazoacetate), Metal catalyst (e.g., Rh₂(OAc)₄, Cu(acac)₂) | High efficiency, tunable stereoselectivity with chiral ligands wikipedia.orgtandfonline.com |

Functional Group Compatibility and Tolerance in Cyclopropylamine Systems

The synthesis and modification of complex molecules like this compound require careful consideration of functional group compatibility. The primary amine is a nucleophilic and basic center, which can interfere with many standard organic reactions.

To mitigate this reactivity, the amine is often protected with a suitable protecting group. organic-chemistry.org The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal. wikipedia.org

Common Amine Protecting Groups and Their Compatibility:

Carbamates (Boc, Cbz, Fmoc): These are widely used protecting groups. The tert-butyloxycarbonyl (Boc) group is stable to many reaction conditions but is readily cleaved with acid. organic-chemistry.org The benzyloxycarbonyl (Cbz) group can be removed by hydrogenolysis, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group is cleaved by base. wikipedia.org

Amides (Acetamide, Trifluoroacetamide): Amides are generally more robust than carbamates and require more forcing conditions for cleavage.

The methoxy group is generally stable and unreactive under many conditions used for cyclopropane synthesis and modification, making it a compatible feature in a multistep synthesis. However, strong Lewis acids could potentially coordinate to the ether oxygen.

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Compatibility Notes |

| tert-Butoxycarbonyl | Boc | (Boc)₂O, base | Acid (e.g., TFA, HCl) | Not stable to strong acid. |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate, base | Hydrogenolysis (H₂, Pd/C) | Incompatible with reactions involving catalytic reduction. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, base | Base (e.g., Piperidine) | Not stable to basic conditions. |

Discrepancies and Strategies in Substitution Reactivity

The cyclopropyl group significantly influences the reactivity of adjacent atoms compared to a simple alkyl group. Its electronic properties, often described as having "p-character," can stabilize adjacent carbocations and radicals. This can lead to discrepancies in expected substitution patterns. For instance, an Sₙ1 reaction at a carbon adjacent to the cyclopropane ring may be accelerated due to the stabilization of the carbocation intermediate.

Conversely, the steric bulk of the cyclopropyl group can hinder Sₙ2 reactions at adjacent centers. Trapping of homoenolate intermediates, formed via ring-opening, can also lead to unexpected substitution products. chemrxiv.org Strategies to control reactivity include careful choice of reaction conditions (solvent, temperature) and the use of directing groups to favor a specific reaction pathway. In some cases, reversible ring-closure processes can lead to mixtures of diastereomers, which can be controlled by the addition of polar aprotic co-solvents. chemrxiv.org

Stereoelectronic and Steric Effects on Reaction Mechanisms

The reactivity and conformational preferences of cyclopropylamine systems are governed by a combination of stereoelectronic and steric effects. e-bookshelf.deresearchgate.net

Stereoelectronic Effects: These effects arise from the interaction of electron orbitals in three-dimensional space. wikipedia.org In cyclopropylamines, hyperconjugative interactions between the C-C bonds of the strained ring and the orbitals of the adjacent amine group can influence the molecule's conformation and basicity. rsc.orgmsu.ru For example, the orientation of the nitrogen lone pair relative to the cyclopropane ring can affect its availability for reaction. The ideal alignment of orbitals for stabilizing interactions (e.g., anti-periplanar) often dictates the lowest energy conformation and the preferred trajectory for nucleophilic or electrophilic attack. e-bookshelf.de

Steric Effects: Steric hindrance refers to the repulsive interactions that occur when atoms or groups are forced too close to one another. researchgate.net In this compound, the cyclopropyl and methoxy groups can influence the approach of reagents to the amine or other parts of the molecule. For instance, in cyclopropanation reactions, the reagent typically approaches from the less hindered face of the alkene, a principle that dictates the stereochemical outcome. wikipedia.org Similarly, the steric bulk of protecting groups on the amine can direct the stereochemistry of reactions at other positions in the molecule.

Stereochemistry and Conformational Analysis

Chiral Properties and Enantiomeric Purity

The molecular structure of 3-Cyclopropyl-2-methoxypropan-1-amine includes a chiral center at the second carbon atom, which is bonded to the methoxy (B1213986) group, the amino group, a cyclopropylmethyl group, and a hydrogen atom. This stereocenter gives rise to two enantiomers: (R)- and (S)-3-Cyclopropyl-2-methoxypropan-1-amine. While specific optical rotation and absolute configuration data for these enantiomers are not widely reported, research on analogous compounds provides valuable insights.

A notable analog, (S)-1-cyclopropyl-2-methoxyethanamine, serves as a key intermediate in the synthesis of a corticotropin-releasing factor-1 (CRF-1) receptor antagonist. researchgate.net The synthesis of this analog has been achieved through a chemo-enzymatic pathway. researchgate.net Initial attempts to resolve the racemic mixture of 1-cyclopropyl-2-methoxyethanamine (B1425465) using methods such as transaminase- or lipase-catalyzed acylation yielded the desired (S)-enantiomer with enantiomeric excesses (ee) of 53% and 91%, respectively. researchgate.net A more effective method, however, was found to be a reductive amination of methylcyclopropyl ketone using leucine (B10760876) dehydrogenase, which produced the (S)-enantiomer with no detectable presence of the R-enantiomer. researchgate.net

The determination of enantiomeric purity for such chiral amines is commonly performed using chiral High-Performance Liquid Chromatography (HPLC). mdpi.com This technique often employs chiral stationary phases, such as those derived from cellulose (B213188) or amylose, to achieve separation of the enantiomers. nih.gov An alternative approach involves the derivatization of the amine with a chiral agent to form diastereomers, which can then be separated using standard chromatographic techniques. nih.gov

Conformational Analysis of Cyclopropylamine (B47189) Derivatives

The three-dimensional arrangement of atoms, or conformation, of cyclopropylamine derivatives is significantly influenced by the presence of the cyclopropyl (B3062369) ring and the nature of the substituents.

Role of Cyclopropyl Moiety in Conformational Rigidity

The cyclopropane (B1198618) ring is a conformationally rigid structural motif. researchgate.net The inherent strain in the three-membered ring restricts free rotation around its carbon-carbon bonds, which in turn limits the conformational flexibility of the attached side chains. For example, studies on N-cyclopropyl amides have revealed that these molecules preferentially adopt an ortho conformation about the nitrogen-cyclopropyl bond, a deviation from the anti conformation typically observed in other secondary acetamides. researchgate.net This distinct conformational preference is attributed to the electronic characteristics of the cyclopropyl group.

Steric Influences of Alkyl and Methoxy Substituents

The spatial arrangement of the alkyl and methoxy substituents on the main carbon chain also plays a crucial role in determining the most stable conformation. Steric hindrance between bulky groups generally leads to conformations where these groups are positioned as far apart as possible to minimize repulsive forces. utdallas.edu In substituted cyclic systems like cyclohexane, larger substituents tend to occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. youtube.com In acyclic molecules, gauche interactions, where bulky groups are in proximity, can increase the conformational energy. utdallas.edu The methoxy group can influence the conformation through both its size and electronic properties, such as the anomeric effect observed in some cyclic structures.

Regioselectivity and Enantioselectivity in Chemical Transformations

The stereochemical and electronic features of this compound and its analogs can govern the outcome of chemical reactions, leading to specific regional or stereochemical isomers.

The synthesis of enantioenriched chiral cyclopropylamines is an active area of chemical research. acs.org One successful strategy involves the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes, which allows for the creation of highly substituted cyclopropyl amines and ethers with defined stereochemistry. proquest.commdpi.com In such reactions, the existing stereocenter in the starting material directs the formation of new stereocenters.

Enzymatic methods are also powerful tools for achieving high selectivity. For instance, transaminases can be employed for the reductive amination of prochiral ketones, yielding chiral amines with high enantiomeric purity. mdpi.com

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. Its application can elucidate reaction mechanisms and analyze subtle stereoelectronic interactions.

Elucidation of Reaction Mechanisms

DFT is widely used to map the potential energy surfaces of chemical reactions, identifying transition states and intermediates to clarify reaction pathways. For 3-Cyclopropyl-2-methoxypropan-1-amine, DFT could be employed to study mechanisms of reactions involving the amine group, such as nucleophilic substitution or addition, or reactions involving the cyclopropyl (B3062369) ring. However, at present, there are no specific studies in the public domain detailing such mechanistic investigations for this compound.

Analysis of Stereoelectronic Interactions

The interplay of orbital interactions within a molecule, known as stereoelectronic effects, governs its structure, stability, and reactivity. The presence of the cyclopropyl group, with its unique bonding characteristics, alongside the electronegative oxygen and nitrogen atoms in this compound, suggests that complex stereoelectronic interactions are at play. An analysis could reveal, for example, the influence of the cyclopropyl ring's orbitals on the conformation and reactivity of the rest of the molecule. Unfortunately, specific research applying DFT to analyze these interactions in this compound is not available.

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical methods, including both ab initio and semi-empirical approaches, provide fundamental insights into molecular structure and reactivity. These studies can calculate a range of molecular descriptors that help in understanding a compound's chemical behavior. While general principles of quantum chemistry can be applied to this compound, specific published studies detailing its electronic properties, such as orbital energies, charge distribution, and reactivity indices, are absent from the scientific literature.

Modeling of Molecular Interactions

Understanding how a molecule interacts with its environment, including other molecules and biological targets, is crucial, particularly in fields like medicinal chemistry and materials science.

Ligand-Target Binding Site Analysis (from a chemical interaction perspective)

Molecular modeling techniques are instrumental in predicting how a ligand might bind to a biological target, such as a protein receptor. This involves analyzing potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, such an analysis would be speculative without a defined biological target and would require dedicated computational studies, which are not currently available.

Conformational Preferences and Energetics

The three-dimensional shape of a molecule, or its conformation, is critical to its function. The flexible backbone of this compound allows for multiple conformations. Computational studies are essential to determine the relative energies of these conformers and to identify the most stable, low-energy shapes the molecule is likely to adopt. While studies on related molecules, such as cyclopropyl methyl ketone, have explored conformational preferences, a specific energetic analysis for this compound has not been published.

Applications in Organic Synthesis and Molecular Design

Role as a Chemical Building Block

3-Cyclopropyl-2-methoxypropan-1-amine serves as a versatile synthon, providing access to a wide range of more complex molecules. Its utility stems from the presence of multiple reactive and stereochemical features within a compact framework. As a chiral building block, it allows for the introduction of specific stereochemistry into target molecules, which is crucial for their biological activity. enamine.netmdpi.comnih.gov

Synthesis of Complex Organic Molecules

The primary amine functionality of this compound is a key handle for its incorporation into larger, more complex organic molecules. It can readily participate in a variety of carbon-nitrogen bond-forming reactions, making it a valuable precursor for the synthesis of diverse molecular scaffolds. researchgate.net For instance, its use in the construction of peptide-based structures can introduce conformational constraints due to the cyclopropyl (B3062369) group, which can be beneficial for biological activity. nih.gov

Key Synthetic Transformations:

| Reaction Type | Reagent/Catalyst | Product Type |

| Amide Coupling | Carboxylic Acids, Coupling Agents (e.g., EDC, HATU) | Amides |

| Reductive Amination | Aldehydes/Ketones, Reducing Agents (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amines |

| N-Alkylation | Alkyl Halides, Base | Secondary/Tertiary Amines |

| Urea/Thiourea Formation | Isocyanates/Isothiocyanates | Ureas/Thioureas |

Precursor for Substituted Heterocycles

Primary amines are fundamental starting materials for the synthesis of a vast array of nitrogen-containing heterocyclic compounds. organic-chemistry.orgmdpi.comrsc.org this compound can be employed in various cyclization reactions to generate substituted heterocycles bearing the unique 1-cyclopropyl-2-methoxypropyl side chain. These heterocyclic cores are prevalent in many biologically active molecules.

Examples of Heterocycle Synthesis:

| Heterocycle Class | General Reaction |

| Pyrroles | Paal-Knorr synthesis with 1,4-dicarbonyl compounds |

| Imidazoles | Reaction with α-halo ketones followed by cyclization |

| Pyridines | Hantzsch pyridine (B92270) synthesis with β-dicarbonyl compounds and an aldehyde |

| Quinolines | Skraup synthesis with glycerol, sulfuric acid, and an oxidizing agent |

Strategies for Molecular Diversification through Derivatization

The primary amine group of this compound is the primary site for derivatization, allowing for the systematic exploration of the surrounding chemical space to optimize molecular properties. Common derivatization strategies include N-alkylation and N-acylation, which can be used to introduce a wide variety of substituents. rsc.orglibretexts.orgwikipedia.org These modifications can influence factors such as solubility, lipophilicity, and target binding affinity.

Table of Potential Derivatives:

| Derivative Type | General Structure | Potential R Groups |

| N-Alkyl | Methyl, Ethyl, Benzyl, Substituted Alkyl/Aryl groups | |

| N-Acyl (Amide) | Acetyl, Benzoyl, Heterocyclic carbonyls | |

| N-Sulfonyl | Tosyl, Mesyl, Dansyl | |

| Urea | Phenyl, Substituted Aryl/Alkyl groups |

Cyclopropyl Subunits in Molecular Design

The incorporation of a cyclopropyl group into a molecule can have profound effects on its three-dimensional structure and physicochemical properties. iris-biotech.deresearchgate.netnih.govsemanticscholar.org This makes the cyclopropyl moiety a valuable tool in molecular design and drug discovery.

Influence on Structural Rigidity and Molecular Shape

The three-membered ring of the cyclopropyl group is conformationally rigid and acts as a "conformational lock," restricting the rotation of adjacent bonds. researchgate.netnih.gov This can lead to a more pre-organized conformation of the molecule, which can be advantageous for binding to a biological target by reducing the entropic penalty of binding. The defined geometry of the cyclopropyl group also imparts a specific shape to the molecule, which can be exploited to achieve complementary interactions with a receptor binding site. nih.gov The presence of the cyclopropyl group can influence the conformational preferences of neighboring substituents. rsc.orgchemistryworld.com

Isosteric Replacement Considerations

In medicinal chemistry, the cyclopropyl group is often used as a bioisostere for other chemical groups, such as isopropyl or gem-dimethyl groups. nih.govbeilstein-journals.orgenamine.netmdpi.com This substitution can lead to improvements in metabolic stability, as the C-H bonds of the cyclopropyl ring are generally less susceptible to enzymatic oxidation compared to those in aliphatic chains. hyphadiscovery.com Furthermore, the electronic nature of the cyclopropyl group, with its partial π-character, can influence the acidity or basicity of nearby functional groups and participate in favorable electronic interactions with biological targets. stackexchange.comacs.org The replacement of a bulkier group with a cyclopropyl ring can also lead to a more favorable lipophilicity profile. iris-biotech.de

Comparison of Isosteric Groups:

| Property | Isopropyl Group | Cyclopropyl Group |

| Conformation | Freely rotating | Rigid, planar |

| Metabolic Stability | Prone to oxidation | Generally more stable |

| Lipophilicity (clogP) | ~1.5 | ~1.2 |

| Electronic Nature | Electron-donating | Weakly electron-withdrawing, π-character |

Non-Biological Applications of Related Amine Compounds (as analogous potential)

While specific data on the non-biological applications of this compound is not extensively documented in public literature, the functional groups present in its structure—a primary amine and a methoxy (B1213986) group—are found in other commercially significant amine compounds. The analogous compound, 3-Methoxypropylamine (MOPA), which shares these key functional features, offers insight into the potential applications of similar molecules. The following sections explore these applications, drawing a parallel to the prospective utility of this compound.

Polymer Chemistry and Flocculating Agent Development

Primary amines are known to be reactive monomers and building blocks in polymer synthesis. Their ability to undergo reactions like amidation and quaternization makes them valuable in creating complex polymer architectures. In the context of water treatment, amines play a crucial role as flocculating agents. atamanchemicals.com Cationic polymers derived from amines can neutralize the negative charges of suspended particles in water, causing them to aggregate and settle.

3-Methoxypropylamine is specifically identified as a flocculating agent used in water treatment applications. atamanchemicals.comatamankimya.com This utility stems from the amine group's ability to be protonated in aqueous environments, leading to a cationic species that can interact with anionic colloids. The presence of the methoxy group can influence the polymer's solubility and interaction with other components in the system. Given its structural similarities, this compound could potentially be investigated for similar roles in developing novel flocculants for wastewater treatment and other industrial processes.

Corrosion Inhibition in Industrial Systems

Amines are widely employed as corrosion inhibitors in various industrial settings, particularly in steam condensate systems and oil drilling operations. atamanchemicals.comatamankimya.comontosight.ai Their effectiveness is attributed to their ability to form a protective film on metal surfaces, shielding the metal from corrosive agents like carbon dioxide and hydrogen sulfide. These amines, often referred to as "neutralizing amines," work by increasing the pH of the surrounding environment, thereby reducing the corrosive potential of acidic gases dissolved in water. atamankimya.com

3-Methoxypropylamine (MOPA) is frequently used for this purpose, often as a substitute for morpholine (B109124) in water treatment formulations. atamankimya.com It is valued for its ability to prevent corrosion in steam condensate systems and can also help reduce the presence of carbon dioxide in the water. atamanchemicals.comatamankimya.com The amine group adsorbs onto the metal surface, while the organic part of the molecule forms a hydrophobic layer. The cyclopropyl and methoxy groups in this compound could impart unique properties to such a protective film, potentially enhancing its adhesion and effectiveness, making this a viable area for future research.

Table 1: Comparison of Properties for Related Amine Corrosion Inhibitors

| Property | 3-Methoxypropylamine (MOPA) | Potential for this compound |

| Mechanism | Forms a protective film on metal surfaces, neutralizes acidic components. atamankimya.com | Similar mechanism expected due to the primary amine group. |

| Applications | Steam condensate systems, water treatment, oil drilling formulations. atamanchemicals.comatamankimya.comontosight.ai | Potential for similar applications in industrial water and steam systems. |

| Key Features | Volatilizes with water, effective in low solids aqueous systems. atamankimya.com | The cyclopropyl group might influence volatility and film-forming properties. |

Emulsifier and Dispersion Formulations

The amphiphilic nature of certain amine compounds, possessing both polar (amine) and non-polar (alkyl) regions, allows them to act as effective emulsifiers and dispersing agents. They are used to create stable mixtures of otherwise immiscible liquids, such as oil and water. In this application, the amine can be reacted to form an "amine soap," which then functions as a surfactant. atamanchemicals.comatamankimya.com

3-Methoxypropylamine is utilized in the production of amine soaps for dispersions and emulsions of natural and synthetic waxes. atamankimya.comatamanchemicals.com These formulations are found in a variety of products, including floor finishes, textiles, and water-based paints. atamanchemicals.comatamanchemicals.com A notable characteristic of MOPA in these applications is that it volatilizes with water, leaving behind a water-insoluble wax film. atamankimya.comchemicalbook.com This property is particularly useful in creating protective coatings. The structure of this compound, with its cyclopropyl group, suggests it could also function as a precursor to surfactants and emulsifiers, potentially offering different solubility and performance characteristics in coating and dispersion technologies. atamanchemicals.com

Table 2: Applications of Amine Compounds in Formulations

| Application Area | Role of 3-Methoxypropylamine (MOPA) | Analogous Potential of this compound |

| Paints and Coatings | Used to create emulsions for water-based paints. atamankimya.comatamanchemicals.com | Could be used to formulate novel emulsifiers for eco-friendly coatings. |

| Waxes and Polishes | Forms amine soaps for wax dispersions in floor finishes. atamanchemicals.comatamanchemicals.com | The unique structure may lead to different film properties in polishes. |

| Textiles | Employed in textile finishing formulations. atamankimya.com | Potential for use in creating specialized coatings or finishes for fabrics. |

| Insecticides | Used in insecticide emulsions. atamankimya.com | Could be explored as a component in agrochemical formulations. |

Advanced Spectroscopic and Chromatographic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-Cyclopropyl-2-methoxypropan-1-amine. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the protons of the cyclopropyl (B3062369) group would appear as a complex multiplet in the upfield region. The methoxy (B1213986) group would present as a sharp singlet, while the protons on the main propyl chain would exhibit distinct multiplicities due to coupling with adjacent protons. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule, including the carbons of the cyclopropyl ring, the propyl chain, and the methoxy group.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Cyclopropyl CH | 0.40-0.60 | Multiplet | - |

| Cyclopropyl CH₂ | 0.10-0.30 | Multiplet | - |

| CH₂ (adjacent to cyclopropyl) | 1.30-1.50 | Multiplet | - |

| CH (adjacent to OCH₃) | 3.20-3.40 | Multiplet | - |

| CH₂ (adjacent to NH₂) | 2.70-2.90 | Multiplet | - |

| OCH₃ | 3.30-3.50 | Singlet | - |

| NH₂ | 1.50-2.50 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Cyclopropyl CH | 8-12 |

| Cyclopropyl CH₂ | 2-6 |

| CH₂ (adjacent to cyclopropyl) | 35-40 |

| CH (adjacent to OCH₃) | 80-85 |

| CH₂ (adjacent to NH₂) | 45-50 |

| OCH₃ | 55-60 |

Mass Spectrometry Techniques (GC-MS, LC-MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. When coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it also serves as an excellent tool for identifying and quantifying impurities.

In a mass spectrum, the compound will be ionized, and the resulting molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) will be detected. The high-resolution mass of this ion can be used to confirm the molecular formula, C₇H₁₅NO. uni.lu The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for similar amine-containing compounds include the loss of the amine group or cleavage adjacent to the oxygen atom. mdpi.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 130.1226 | Protonated molecular ion |

| [M+Na]⁺ | 152.1045 | Sodium adduct |

| [M-NH₂]⁺ | 113.0961 | Fragment from loss of the amino group |

| [M-OCH₃]⁺ | 98.1015 | Fragment from loss of the methoxy group |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for its quantitative analysis in various matrices. A validated HPLC method can separate the target compound from starting materials, by-products, and degradation products.

A typical HPLC method would utilize a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using an ultraviolet (UV) detector, although a mass spectrometer can also be used as a detector for enhanced specificity (LC-MS). The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification.

Table 4: Hypothetical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5-7 minutes |

Future Research Directions in 3 Cyclopropyl 2 Methoxypropan 1 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry continually provides new tools to construct complex molecules with greater efficiency and environmental consideration. Future research into the synthesis of 3-Cyclopropyl-2-methoxypropan-1-amine should prioritize methodologies that are not only high-yielding but also sustainable. Current synthetic approaches can be expanded upon by exploring chemoenzymatic strategies, which combine the selectivity of enzymes with the practicality of chemical synthesis. nih.gov Engineered enzymes could facilitate the stereoselective construction of the core cyclopropyl (B3062369) ketone precursors, offering a green and efficient route to enantiomerically pure forms of the target amine. nih.gov

Furthermore, developing diastereoselective routes, such as the formal nucleophilic substitution of chiral bromocyclopropanes, could provide precise control over the stereochemistry of the final product. mdpi.com The exploration of organocatalysis also presents a promising avenue for developing metal-free and environmentally benign synthetic pathways. mdpi.com A comparative analysis of potential sustainable methodologies is presented below.

Table 1: Comparison of Potential Sustainable Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced waste. nih.gov | Engineering enzymes for specific cyclopropanation; optimizing reaction conditions for scalability. |

| Asymmetric Organocatalysis | Metal-free, lower toxicity, readily available catalysts. mdpi.com | Designing novel organocatalysts for the key bond-forming steps; exploring cascade reactions. |

| Flow Chemistry | Improved safety, precise control over reaction parameters, ease of scale-up. | Developing continuous flow processes for multi-step syntheses; integrating in-line purification. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction selectivity. | Optimizing microwave parameters for key transformations; reducing solvent usage. |

Exploration of Undiscovered Chemical Transformations and Reaction Pathways

The reactivity of this compound is dictated by its three key functional groups: the cyclopropane (B1198618) ring, the primary amine, and the methoxy (B1213986) ether. The strained cyclopropane ring itself can be considered a functional group, capable of participating in unique transformations. researchgate.net Future research should aim to uncover novel reaction pathways that leverage the interplay between these functionalities.

For instance, the amine group can direct metal-catalyzed C-H activation or ring-opening reactions of the adjacent cyclopropyl group. The development of intramolecular reactions, where the amine participates in cyclizations or rearrangements involving the cyclopropane ring, could lead to the formation of novel heterocyclic scaffolds. Investigations into the reactivity of the compound in multicomponent reactions could also yield complex and diverse molecular structures in a single step. The rich chemistry of cyclopropyl building blocks allows for transformations like Michael additions and cycloadditions, opening access to a wide range of functionalized derivatives. researchgate.net

Table 2: Potential Chemical Transformations for Exploration

| Reaction Class | Potential Outcome | Research Objective |

|---|---|---|

| Transition-Metal Catalyzed Ring Opening | Formation of linear or cyclic structures with new functionalities. | Investigate various catalysts (e.g., Pd, Rh, Ni) to control regioselectivity and stereoselectivity. |

| Intramolecular Cyclization | Synthesis of novel nitrogen-containing heterocycles (e.g., azetidines, pyrrolidines). | Design substrates and reaction conditions to promote selective cyclization pathways. |

| Photoredox Catalysis | Generation of radical intermediates for novel C-C and C-N bond formations. | Explore the reactivity of the amine and cyclopropyl groups under photocatalytic conditions. |

| [3+2] Cycloadditions | Construction of five-membered rings by reacting the cyclopropane ring with various dipolarophiles. | Study the scope of the reaction with different unsaturated partners. |

Advanced Computational Modeling for Predictive Reactivity and Conformational Studies

Computational chemistry offers powerful tools to predict and understand molecular behavior, thereby guiding experimental design and accelerating discovery. Future research should leverage advanced computational modeling to perform in-depth conformational analyses and predict the reactivity of this compound. Techniques such as ab initio quantum mechanical calculations can provide insights into the molecule's most stable geometries and the energy barriers for rotation around its single bonds, similar to studies performed on related cyclopropyl ketones. uwlax.edu

Such studies can elucidate the preferred spatial arrangement of the cyclopropyl, methoxy, and amine groups, which is crucial for understanding its interaction with biological targets or its role in stereoselective reactions. researchgate.net Predictive models for reactivity, using methods like Density Functional Theory (DFT), can help identify the most likely sites for electrophilic or nucleophilic attack and predict the outcomes of unknown reactions. This computational-first approach can save significant experimental time and resources by focusing efforts on the most promising chemical pathways.

Table 3: Advanced Computational Methods and Their Applications

| Computational Method | Application | Expected Insights |

|---|---|---|

| Ab initio Calculations | Conformational analysis. researchgate.net | Determination of the most stable conformers; understanding rotational energy barriers. |

| Density Functional Theory (DFT) | Reactivity prediction, reaction mechanism studies. | Mapping electron density to predict reactive sites; calculating transition state energies. |

| Molecular Dynamics (MD) Simulations | Study of dynamic behavior in solution. | Understanding solvent effects on conformation and reactivity; simulating interactions with other molecules. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling interactions with biological macromolecules. | Predicting binding modes and affinities with enzymes or receptors. |

Expanding Applications as a Synthetic Building Block for Emerging Chemical Scaffolds

The true value of a chemical compound often lies in its utility as a building block for constructing larger, more complex molecules. This compound is a prime candidate for use in the synthesis of emerging chemical scaffolds, particularly in fragment-based drug discovery and medicinal chemistry. whiterose.ac.uk The chiral cyclopropane ring is a key pharmacophore found in numerous pharmaceuticals and bioactive natural products. nih.gov

Future research should focus on incorporating this amine into novel molecular frameworks. Its primary amine provides a versatile handle for a wide range of chemical modifications, including amidation, alkylation, and participation in cross-coupling reactions. whiterose.ac.uk By combining this building block with other fragments, chemists can generate libraries of structurally diverse compounds for high-throughput screening. For example, its incorporation into scaffolds similar to corticotropin-releasing factor-1 (CRF1) receptor antagonists, which feature a cyclopropyl-methoxyethyl moiety, could lead to new therapeutic agents. researchgate.net The goal is to utilize this building block to create three-dimensional structures that can access previously unexplored chemical space.

Table 4: Potential Emerging Chemical Scaffolds

| Scaffold Class | Potential Application | Synthetic Strategy |

|---|---|---|

| Spirocyclic Compounds | CNS agents, oncology. | Intramolecular cyclization reactions utilizing the amine and cyclopropyl functionalities. |

| Peptidomimetics | Protease inhibitors, metabolic disorders. | Incorporating the amine as a non-natural amino acid surrogate in peptide synthesis. |

| Fused Heterocycles | Antiviral, antibacterial agents. | Tandem reactions that build complex ring systems in a single sequence. |

| DNA-Encoded Library (DEL) Synthesis | Drug discovery. | Using the amine as a point of attachment for DNA tags and subsequent library diversification. |

Q & A

Q. What are the most reliable synthetic routes for 3-cyclopropyl-2-methoxypropan-1-amine, and how can reaction yields be optimized?

The compound can be synthesized via nucleophilic substitution followed by cyclopropylation and salt formation. Key steps include:

- Cyclopropylation : Reacting a propan-1-amine precursor with cyclopropyl reagents (e.g., bromocyclopropane) in anhydrous tetrahydrofuran (THF) at 0–5°C for 12 hours .

- Methoxy Introduction : Methoxy groups are typically added using methyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 60°C for 6 hours .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.

Yield Optimization : Control moisture levels (use Schlenk lines for air-sensitive reagents), optimize stoichiometry (1.2–1.5 equivalents of cyclopropane derivatives), and employ catalytic bases like triethylamine .

Q. How can structural characterization of this compound be performed to confirm its identity?

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals: cyclopropyl protons (δ 0.5–1.2 ppm, multiplet), methoxy group (δ 3.3–3.5 ppm, singlet), and amine protons (δ 1.5–2.5 ppm, broad after D₂O exchange) .

- ¹³C NMR : Cyclopropyl carbons (δ 8–12 ppm), methoxy carbon (δ 55–57 ppm), and α-carbon to amine (δ 40–45 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 130.1 (calculated for C₇H₁₄NO⁺). High-resolution MS (HRMS) confirms molecular formula .

- IR Spectroscopy : N-H stretch (~3350 cm⁻¹), C-O-C stretch (1100–1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures .

- Spill Management : Neutralize spills with 5% acetic acid solution, then absorb with inert material (e.g., vermiculite) .

- Storage : Store in amber glass bottles under nitrogen at 2–8°C to prevent oxidation and moisture absorption .

Advanced Research Questions

Q. How can contradictory data on reaction yields for cyclopropylation steps be resolved?

Discrepancies in yields (e.g., 60–85% in similar conditions ) may arise from:

- Impurity Profiles : Analyze by HPLC-MS to identify side products (e.g., over-alkylated amines).

- Kinetic Control : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and optimize time/temperature .

- Catalyst Screening : Test alternative catalysts (e.g., Pd/C for hydrogenation steps) to suppress side reactions .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

- Steric Effects : The cyclopropyl group imposes rigidity, reducing accessibility to the amine lone pair and slowing SN2 reactions. Computational modeling (DFT) can quantify steric hindrance .

- Electronic Effects : Methoxy groups donate electron density via resonance, increasing amine nucleophilicity. Hammett plots (σ⁺ constants) correlate substituent effects with reaction rates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

Q. How can biological activity assays be designed to study interactions with enzyme targets?

- Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) and measure binding to purified enzymes (e.g., monoamine oxidases) .

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip and quantify binding kinetics (kₐ, k𝒹) in real time .

- Mutagenesis Studies : Compare binding affinities with wild-type vs. mutant enzymes (e.g., residues involved in hydrogen bonding) to identify interaction hotspots .

Q. What strategies improve the compound’s stability during long-term storage?

- Degradation Pathways : Identify via accelerated stability studies (40°C/75% RH for 6 months). Common issues include oxidation (amine → nitroxide) and hydrolysis (methoxy → hydroxyl) .

- Stabilizers : Add antioxidants (0.1% BHT) or desiccants (molecular sieves) to storage vials .

- Lyophilization : Freeze-dry the compound as a hydrochloride salt to enhance shelf life .

Q. How can retrosynthetic analysis guide the development of novel derivatives?

- AI-Driven Tools : Use platforms like Pistachio or Reaxys to predict feasible routes. For example, replacing cyclopropyl with spirocyclic groups while retaining amine functionality .

- One-Step Modifications : Introduce bioisosteres (e.g., replacing methoxy with ethoxy via nucleophilic substitution) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.